Trimethylgallium - 1445-79-0

Trimethylgallium

Catalog Number: EVT-292410
CAS Number: 1445-79-0
Molecular Formula: C3H9Ga
Molecular Weight: 114.83 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trimethylgallium (Ga(CH3)3) is a volatile organometallic compound of gallium. It is a colorless liquid with a pungent odor. Trimethylgallium is highly pyrophoric, igniting spontaneously in air. In scientific research, trimethylgallium is primarily used as a precursor for the deposition of thin films of gallium-containing materials, most notably gallium arsenide (GaAs) and gallium nitride (GaN), via processes like metal-organic chemical vapor deposition (MOCVD) and metal-organic molecular beam epitaxy (MOMBE). [, , , , , , , , , , , , , ] It is also used as a reagent in organic synthesis.

Synthesis Analysis
  • Decomposition Reactions: Trimethylgallium readily decomposes upon heating, especially on surfaces. [, , , , ] The decomposition products are primarily methyl radicals (CH3) and methane (CH4). [, , , ]

  • Reaction with Arsine: Trimethylgallium reacts with arsine (AsH3) in MOCVD processes to form gallium arsenide (GaAs). [, ]

  • Reaction with Atomic Hydrogen: Trimethylgallium reacts with atomic hydrogen at cryogenic temperatures to produce dimethylgalliumhydride polymers, which are characterized by Ga-H-Ga bridge bonds.

  • Reaction with Ammonia: Trimethylgallium readily reacts with ammonia (NH3) to form an adduct at room temperature. [, , ] This adduct decomposes at higher temperatures to produce gallium nitride (GaN). [, ]

  • Redistribution Reactions: Trimethylgallium can undergo substituent redistribution reactions at higher temperatures or in the presence of solvents like tetrahydrofuran (THF). [, ] This process involves the exchange of substituents between different gallium-containing molecules. [, ]

  • Photodissociation: Trimethylgallium can be photodissociated by ultraviolet light, yielding gallium atoms. [, ] This process involves multiple-photon absorption, leading to the formation of highly excited gallium methyl radicals that decompose into gallium atoms. [, ]

Mechanism of Action

The mechanism of action of trimethylgallium in MOCVD and MOMBE processes involves the adsorption of trimethylgallium on a substrate surface followed by its decomposition to produce gallium atoms. [, , , , ] The decomposition can be facilitated by surface catalysis or by reaction with co-reactants like arsine or ammonia. [, , ] The gallium atoms then react with other precursors to form the desired material, such as GaAs or GaN. [, ]

Physical and Chemical Properties Analysis
  • Physical State: Colorless liquid
  • Odor: Pungent
  • Melting Point: -15.8 °C
  • Boiling Point: 55.7 °C
  • Density: 1.15 g/cm³
  • Solubility: Soluble in organic solvents
  • Pyrophoricity: Highly pyrophoric, igniting spontaneously in air
  • Reactivity: Highly reactive with water and oxygen
Applications
  • Metal-organic Chemical Vapor Deposition (MOCVD): Trimethylgallium is extensively used as a gallium source for the MOCVD growth of GaAs and GaN. [, , , , , , , , ] MOCVD is a versatile technique for producing high-quality thin films with precise control over thickness, composition, and doping.

  • Metal-organic Molecular Beam Epitaxy (MOMBE): Trimethylgallium is also employed as a precursor in MOMBE, a technique for growing epitaxial layers with high purity and atomic-level control. [, , ] MOMBE is particularly useful for depositing complex heterostructures and for studying surface chemistry.

  • Atomic Layer Epitaxy (ALE): Trimethylgallium is utilized in ALE, a specialized deposition technique that relies on self-limiting surface reactions to achieve monolayer-by-monolayer growth. [, ] ALE offers exceptional control over film thickness and uniformity.

  • Organic Synthesis: Trimethylgallium is a versatile reagent in organic synthesis. It can be used to introduce gallium atoms into organic molecules, allowing for the synthesis of novel gallium-containing compounds with unique properties.

Future Directions
  • Development of New Deposition Techniques: Exploring novel deposition methods like metal-organic atomic layer deposition (MOALD) to exploit the self-limiting chemistry of trimethylgallium for depositing thin films with exceptional thickness control.

  • Synthesis of Novel Materials: Investigating the use of trimethylgallium as a precursor for synthesizing new gallium-containing materials with tailored properties, such as magnetic semiconductors, topological insulators, and 2D materials.

  • Understanding Decomposition Mechanisms: Further studies on the detailed decomposition mechanisms of trimethylgallium on various surfaces under different growth conditions to improve the control over film quality and deposition rate. [, , , ]

  • Exploration of New Applications: Investigating potential applications of trimethylgallium in areas like photovoltaics, catalysis, and sensing.

Dimethylgalliumhydride

Compound Description: Dimethylgalliumhydride is an organogallium compound with the formula (CH3)2GaH. It typically exists as a dimer with Ga-H-Ga bridge bonds. []

Relevance: Dimethylgalliumhydride is a product of the reaction between trimethylgallium and atomic hydrogen on a silicon dioxide substrate. This reaction, studied for its relevance to semiconductor processing, highlights the reactivity of the Ga-C bond in trimethylgallium and the formation of gallium hydrides. []

Triethylgallium

Compound Description: Triethylgallium is an organogallium compound with the formula (C2H5)3Ga. It serves as a precursor for epitaxial growth of gallium-containing materials. []

Relevance: Triethylgallium is often compared to trimethylgallium in studies on the mechanisms of metal-organic chemical vapor deposition (MOCVD). While both compounds are used for similar purposes, they exhibit differences in their decomposition pathways, with triethylgallium readily undergoing β-elimination. []

Tertiarybutylarsine

Compound Description: Tertiarybutylarsine, also known as tert-butylarsine, is an organoarsenic compound with the formula (CH3)3CAsH2. It is used as a precursor in the deposition of arsenic-containing materials. []

Relevance: Tertiarybutylarsine is investigated alongside trimethylgallium to understand the surface chemistry involved in atomic layer epitaxy (ALE) of materials like GaAs. Their interactions on surfaces and decomposition pathways are crucial for controlling film growth and composition. []

Arsine

Compound Description: Arsine is an inorganic compound with the formula AsH3. It is a highly toxic gas used in the semiconductor industry for doping and epitaxial growth. []

Relevance: Arsine is a common co-reactant with trimethylgallium in MOCVD processes. Studies have shown that the presence of arsine can significantly alter the decomposition pathway of trimethylgallium, leading to different reaction products and influencing film growth characteristics. [, , , , ]

Phenylarsine

Compound Description: Phenylarsine is an organoarsenic compound with the formula C6H5AsH2. It has been explored as a potential alternative to arsine for GaAs growth. []

Relevance: Similar to arsine, phenylarsine is studied in conjunction with trimethylgallium in MOCVD to examine its decomposition behavior and its influence on the growth process. It offers a potentially less hazardous alternative for arsenic incorporation. []

Trimethylaluminum

Compound Description: Trimethylaluminum is an organoaluminum compound with the formula (CH3)3Al. It is a highly reactive compound used in various chemical processes, including semiconductor manufacturing. [, ]

Relevance: Trimethylaluminum is structurally similar to trimethylgallium and serves as a starting material for its synthesis. The presence of trace amounts of trimethylaluminum and its hydrolysis products can influence the purity of trimethylgallium, impacting its performance in semiconductor applications. [, ]

Butylamine

Compound Description: Butylamine, with the formula C4H9NH2, encompasses a group of isomeric amine compounds (n-butylamine, sec-butylamine, isobutylamine, tert-butylamine). []

Relevance: Butylamine isomers are used to study the surface chemistry of cadmium selenide crystals treated with group III trialkyls, including trimethylgallium. The interaction of butylamine with surface-bound gallium species provides insights into the binding properties and potential applications of trimethylgallium-treated surfaces. []

Trimethylamine

Compound Description: Trimethylamine is an organic compound with the formula N(CH3)3. []

Relevance: Volatile trimethylamine adducts with trimethylaluminum and trimethylgallium have been investigated for their reversible binding to cadmium selenide surfaces. These adducts offer controlled release of the organometallic compounds and are relevant to sensing applications. []

Dimethylzinc

Compound Description: Dimethylzinc is an organozinc compound with the formula (CH3)2Zn. It is a highly reactive compound used in various chemical processes, including semiconductor manufacturing. []

Relevance: Dimethylzinc is used alongside trimethylgallium and germane in the metal–organic chemical vapor deposition (MOCVD) of ZnGeGa2N4, a quaternary heterovalent nitride semiconductor. The interplay between these precursors influences the film composition and morphology of the resulting material. []

Germane

Compound Description: Germane is an inorganic compound with the formula GeH4. It is a highly flammable and toxic gas used in the semiconductor industry for the deposition of germanium-containing materials. []

Relevance: Similar to dimethylzinc, germane is used in conjunction with trimethylgallium in the MOCVD of ZnGeGa2N4. Controlling the flow rates of these precursors is critical in achieving the desired stoichiometry and material properties. []

Diethylgallium chloride

Compound Description: Diethylgallium chloride is an organogallium compound with the formula (C2H5)2GaCl. []

Relevance: Diethylgallium chloride, similar to trimethylgallium, is studied in the context of atomic layer epitaxy (ALE) of GaAs. The compound's decomposition pathway and surface reactions are crucial for achieving self-limiting growth, a key requirement for ALE. []

Properties

CAS Number

1445-79-0

Product Name

Trimethylgallium

IUPAC Name

trimethylgallane

Molecular Formula

C3H9Ga

Molecular Weight

114.83 g/mol

InChI

InChI=1S/3CH3.Ga/h3*1H3;

InChI Key

XCZXGTMEAKBVPV-UHFFFAOYSA-N

SMILES

C[Ga](C)C

Canonical SMILES

C[Ga](C)C

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